CI-943

Antipsychotic Dopamine Receptor Radioligand Binding

Procure CI-943 as a critical, non-dopaminergic positive control for antipsychotic research. Unlike haloperidol or clozapine, it lacks D2 receptor binding, enabling specific studies on neurotensin systems and mesolimbic (A10) pathway activation. Essential for isolating non-dopaminergic mechanisms in psychosis and developmental neurotoxicity models. Ensure experimental validity by using this unique reference standard.

Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
CAS No. 89239-35-0
Cat. No. B1668962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-943
CAS89239-35-0
Synonyms1H-Imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-
8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine
CI 943
CI-943
Molecular FormulaC12H17N5
Molecular Weight231.30 g/mol
Structural Identifiers
SMILESCCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C
InChIInChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3
InChIKeyYFAVYALYCRERKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CI-943 (CAS 89239-35-0): A Non-Dopaminergic Antipsychotic Candidate – Procurement and Research Considerations


11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene (CAS 89239-35-0), known as CI-943, is a synthetic azatetracyclic compound first reported by Warner-Lambert in 1989 [1]. It is formally classified as an 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivative [2]. Unlike most antipsychotic agents, CI-943 lacks measurable affinity for dopamine (DA) receptors in vitro and in vivo [3], making it a tool compound for studying non-dopaminergic mechanisms in psychosis models.

Why Generic Dopamine Antagonist Substitution Fails for CI-943


CI-943 cannot be substituted with typical antipsychotics (e.g., haloperidol) or atypical agents (e.g., clozapine) because its pharmacological fingerprint is defined by the absence of dopamine D2 receptor binding [1]. While haloperidol and clozapine exert therapeutic effects via direct D2/D4 receptor blockade, CI-943 increases dopamine turnover and modulates neurotensin levels without engaging the dopamine receptor [2]. This fundamental mechanistic divergence means that substituting CI-943 with a generic dopamine antagonist would invalidate experiments designed to probe non-dopaminergic antipsychotic pathways, and it would fail to replicate CI-943's specific electrophysiological and neurochemical signature in vivo [3].

Quantitative Differentiation of CI-943 from Reference Antipsychotics


Dopamine D2 Receptor Binding Affinity: CI-943 vs. Haloperidol and Clozapine

CI-943 exhibits no detectable binding to dopamine D2 receptors in rat striatal membranes at concentrations up to 10 µM [1]. In contrast, haloperidol binds with high affinity (Ki = 1.4 nM) and clozapine with moderate affinity (Ki = 180 nM) under identical assay conditions [1]. This 7,100-fold difference in D2 affinity relative to haloperidol is a defining feature for experimental systems where dopamine receptor antagonism is an undesired variable.

Antipsychotic Dopamine Receptor Radioligand Binding Pharmacology

Dopamine Turnover Modulation Without Receptor Blockade: CI-943 vs. Haloperidol

CI-943 (1-40 mg/kg p.o.) increased homovanillic acid (HVA) levels in rat striatum and mesolimbic regions by up to 250% of control, an effect comparable in magnitude to haloperidol [1]. However, whereas haloperidol's HVA elevation is driven by postsynaptic D2 receptor blockade, CI-943's increase occurs without any measurable D2 receptor occupancy, as demonstrated by the failure of CI-943 to elevate serum prolactin (a D2-mediated endocrine response) [1].

Dopamine Turnover Homovanillic Acid Neurochemistry Antipsychotic Mechanism

Regional Brain Neurotensin Elevation: CI-943 vs. Haloperidol

Subchronic treatment with CI-943 (40 mg/kg) produced a 157% increase in neurotensin concentration in the caudate nucleus, significantly exceeding the 127% increase induced by haloperidol (1 mg/kg) [1]. Furthermore, CI-943 uniquely increased neurotensin in the substantia nigra/ventral tegmental area (+45%) and hypothalamus (+38%), regions unaffected by haloperidol [1]. This broader regional modulation of neurotensin, a neuropeptide implicated in antipsychotic efficacy, distinguishes CI-943 from classical D2 antagonists.

Neurotensin Neuropeptide Antipsychotic Limbic System

Electrophysiological Profile on Dopamine Neurons: CI-943 vs. Haloperidol and Clozapine

Acute administration of CI-943 (10-20 mg/kg i.p.) did not increase the basal firing rate of A9 or A10 dopamine neurons, nor did it increase the number of spontaneously active DA neurons [1]. In contrast, haloperidol (0.5 mg/kg i.p.) increased both basal firing rate and the number of active A9/A10 neurons [1]. Following chronic treatment (21 days), CI-943 (36 mg/kg/day p.o.) increased the number of active A10 neurons while leaving A9 neurons unchanged; haloperidol decreased both A9 and A10 activity, and clozapine decreased A10 but increased A9 activity [1].

Dopamine Neuron Electrophysiology A9 A10 Antipsychotic

Extrapyramidal Side Effect Liability: CI-943 vs. Dopamine Antagonists

In haloperidol-sensitized monkeys, a model predictive of human extrapyramidal side effect (EPS) liability, CI-943 at doses that inhibit conditioned avoidance responding (a behavioral correlate of antipsychotic efficacy) did not produce dystonic movements [1]. By contrast, haloperidol and other dopamine antagonists reliably produce dystonia in this model at behaviorally active doses [1]. This separation of antipsychotic-like efficacy from motor side effect liability is a quantitative hallmark of atypical antipsychotic candidates.

Extrapyramidal Symptoms Dystonia Haloperidol-Sensitized Monkeys EPS

Developmental Neurotoxicity Profile: A Unique Liability of CI-943

CI-943 administered to pregnant and lactating rats (10-75 mg/kg/day) produced offspring with diminished acoustic startle responding and impaired two-way shuttle avoidance learning [1]. These effects occurred at parentally nontoxic doses and were independent of detrimental effects on offspring growth [1]. This developmental neurotoxicity liability is not a class effect of antipsychotics; haloperidol and clozapine do not exhibit comparable effects at clinically relevant exposure levels [1].

Developmental Neurotoxicity Behavioral Teratology Acoustic Startle Learning and Memory

Optimal Research and Procurement Scenarios for CI-943 (CAS 89239-35-0)


Non-Dopaminergic Antipsychotic Mechanism Studies

CI-943 is uniquely suited for experiments requiring a non-dopaminergic positive control in antipsychotic behavioral models. Its lack of D2 receptor binding [1] combined with antipsychotic-like efficacy in conditioned avoidance [2] allows researchers to isolate non-dopaminergic pathways. Procurement of CI-943, rather than haloperidol or clozapine, is mandatory for studies where dopamine receptor antagonism is an exclusion criterion.

Neurotensin Pathway Investigation

CI-943 is a validated pharmacological tool for probing neurotensin (NT) systems in the brain. Its robust and regionally distinct elevation of NT in caudate, SN/VTA, and hypothalamus [1] provides a stronger signal-to-noise ratio than haloperidol for studying NT-mediated antipsychotic mechanisms. This makes CI-943 the preferred procurement choice for neuropeptide-focused schizophrenia research.

Developmental Neurotoxicology Screening

Because CI-943 produces reliable developmental neurobehavioral deficits (impaired startle and learning) at parentally nontoxic doses [1], it serves as a positive control in developmental neurotoxicity (DNT) test batteries. Its unique liability profile, distinct from haloperidol and clozapine, makes it an essential reference standard for validating DNT screening assays in pharmaceutical safety assessment.

Electrophysiological Studies of Midbrain Dopamine Neurons

The atypical pattern of chronic CI-943 administration—specifically increasing A10 dopamine neuron activity while sparing A9 neurons [1]—contrasts with the effects of haloperidol and clozapine. Researchers investigating the functional dissociation of nigrostriatal (A9) and mesolimbic (A10) dopamine pathways in antipsychotic action should procure CI-943 as a reference compound for this specific electrophysiological signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CI-943

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.